![molecular formula C23H45N5O14 B1254718 (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1254718.png)
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Applications De Recherche Scientifique
Synthesis of Carbocyclic Nucleosides
The chemical compound has been researched in the context of synthesizing novel carbocyclic nucleosides. Hřebabecký et al. (2006) explored the synthesis of new conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This process involved several steps and resulted in the creation of various derivatives, showcasing the compound's potential in the development of unique nucleoside structures (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Solubility Studies in Ethanol-Water Solutions
Gong et al. (2012) investigated the solubility of various saccharides, including derivatives similar to the specified compound, in ethanol-water solutions. Their study provided insights into the solubility behavior of these complex molecules, which is crucial for their practical applications in various solvent systems (Gong, Wang, Zhang, & Qu, 2012).
Reductive Oxa Ring Opening
Cossy et al. (1995) focused on the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, leading to the synthesis of C-alpha-galactosides of carbapentopyranoses. This process highlights the compound's utility in generating structurally complex and biologically significant molecules (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Development of Novel Scaffolds for Inhibitors
Nakahara et al. (2008) conducted synthetic studies towards creating a new scaffold, spirobicycloimidazoline, from derivatives of the given compound. This research aimed at developing potential specific inhibitors of glycosidases, demonstrating the compound's significance in medicinal chemistry and drug discovery (Nakahara, Okamoto, Suzuki, & Kanie, 2008).
Propriétés
Nom du produit |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
|---|---|
Formule moléculaire |
C23H45N5O14 |
Poids moléculaire |
615.6 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23+/m1/s1 |
Clé InChI |
UOZODPSAJZTQNH-MBWMCGAVSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Synonymes |
Aminosidine beta-D-Glucopyranosyl-Isomer Paromomycin Catenulin Estomycin Gabbromycin Humatin Hydroxymycin Neomycin E Paramomycin Paromomycin Paromomycin I Paromomycin Phosphate Paromomycin Sulfate Paromomycin Sulfate (1:1) Paromomycin Sulfate (2:5) Paromomycin, beta D Glucopyranosyl Isomer Paromomycin, beta-D-Glucopyranosyl-Isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



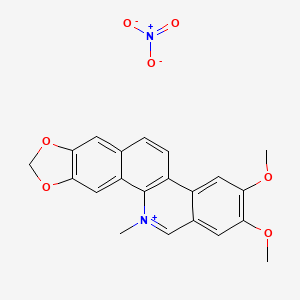
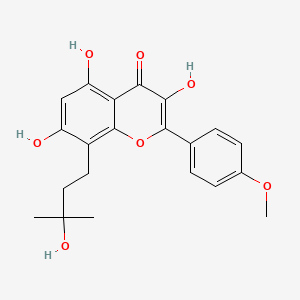
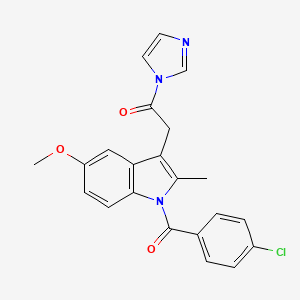
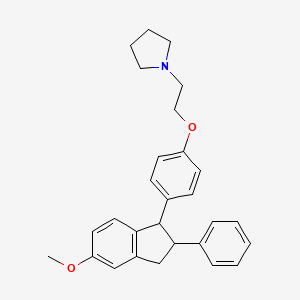




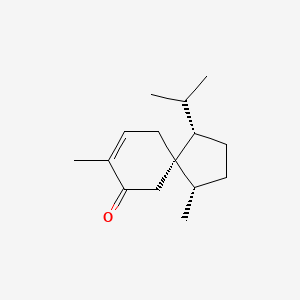
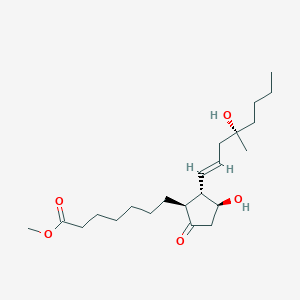
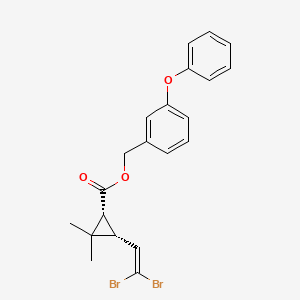
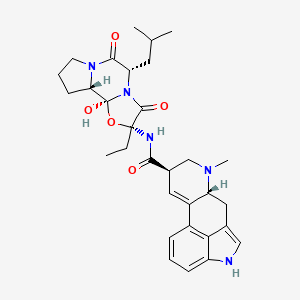
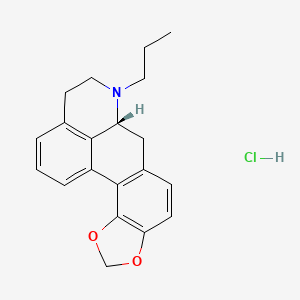
![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)